molecular formula C10H16N2O2 B13501753 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

Cat. No.: B13501753
M. Wt: 196.25 g/mol
InChI Key: ZYIMJBSZVVISCZ-UHFFFAOYSA-N
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Description

5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 2-chloronicotinic acid with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of N-substituted pyridine derivatives.

Scientific Research Applications

5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-ethoxypropylpyridine: Similar structure but with different substitution patterns.

    5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one: Similar structure with a different alkyl chain length.

    5-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one: Similar structure with a different alkoxy group.

Uniqueness

5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(3-ethoxypropyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-2-14-7-3-6-12-8-9(11)4-5-10(12)13/h4-5,8H,2-3,6-7,11H2,1H3

InChI Key

ZYIMJBSZVVISCZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(C=CC1=O)N

Origin of Product

United States

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